Promethazine hydrochloride
Overview
Description
Promethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antihistaminic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It is also used as a preoperative sedative and to enhance the effects of analgesics .
Mechanism of Action
Target of Action
Promethazine hydrochloride primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These targets play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
This compound acts as an antagonist to these receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad receptor antagonism. It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .
Pharmacokinetics
This compound is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h .
Result of Action
The most prominent effect of this compound at the cellular level is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .
Action Environment
Environmental factors such as temperature and light can influence the action, efficacy, and stability of this compound. For instance, thermal and photolytic degradation studies have shown that this compound can degrade under certain conditions . Furthermore, the formulation of this compound, such as in transdermal patches or fast dissolving sublingual films, can also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Promethazine hydrochloride interacts with a variety of receptors, including histamine H1 receptors . By antagonizing these receptors, it can induce sedation, reduce pain, and treat allergic reactions . The compound’s effects generally last 4-6 hours but can last up to 12 hours .
Cellular Effects
This compound has a variety of effects on cells. It can cause central nervous system depression, resulting in sedation . It can also cause drowsiness, the most prominent central nervous system effect of this drug .
Molecular Mechanism
This compound exerts its effects at the molecular level predominantly through the antagonism of histamine H1 receptors . This antagonism can induce sedation, reduce pain, and treat allergic reactions .
Temporal Effects in Laboratory Settings
The effects of this compound generally last 4-6 hours but can last up to 12 hours . Over time, the compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce worm burden, egg production, hepatomegaly, and splenomegaly in a Schistosomiasis animal model . The treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days .
Metabolic Pathways
This compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .
Transport and Distribution
This compound is highly plasma protein bound (80–90%) with a large volume of distribution . The renal clearance of the sulfoxide approached the glomerular filtration rate, being 90 mL/min while that of promethazine was only 5.9 mL/min, suggesting significant tubular reabsorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:
Reaction of diethylamine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction of 1-diethylamino-2-propanol with thionyl chloride and toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine.
Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to form this compound
Industrial Production Methods: In industrial settings, the production of high-purity this compound involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .
Chemical Reactions Analysis
Promethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Promethazine can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert sulfoxides back to promethazine.
Substitution: Promethazine can undergo substitution reactions, particularly at the nitrogen atom in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides and reduced promethazine .
Scientific Research Applications
Promethazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Promethazine is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: It is extensively used in clinical research for its antihistaminic, antiemetic, and sedative properties.
Industry: This compound is used in the pharmaceutical industry for the formulation of various medications.
Comparison with Similar Compounds
Promethazine hydrochloride is unique due to its combination of antihistaminic, antiemetic, and sedative properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Dimenhydrinate: Used primarily for motion sickness and nausea.
This compound stands out due to its broad range of applications and its effectiveness in treating multiple conditions.
Properties
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
Record name | Promethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
58-33-3 | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Promethazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promethazine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Promethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Promethazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Promethazine hydrochloride?
A1: this compound primarily acts as a competitive antagonist at histamine H1 receptors. [] This means it binds to these receptors, preventing histamine from binding and exerting its effects. []
Q2: What are the downstream effects of this compound binding to H1 receptors?
A2: By blocking H1 receptors, this compound reduces the effects of histamine, which include smooth muscle contraction, vasodilation, and increased capillary permeability. This leads to its antihistaminic, sedative, anti-motion sickness, antiemetic, and anticholinergic effects. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C17H20N2S·HCl and a molecular weight of 319.87 g/mol. []
Q4: Is there any spectroscopic data available regarding this compound?
A4: Several studies utilize various spectroscopic techniques for analysis, including:
- UV-Vis Spectrophotometry: Used for quantification in pharmaceutical formulations based on characteristic absorption wavelengths. [, , ]
- Near-Infrared Spectrometry: Employed for simultaneous determination of this compound with other compounds. []
Q5: What is known about the stability of this compound in intravenous solutions?
A5: this compound's stability in sodium chloride 0.9% solution has been investigated. Shelf-life was determined under various light and temperature conditions, showing degradation under UV and fluorescent light. []
Q6: Has the compatibility of this compound with other drugs during Y-site administration been studied?
A6: Yes, studies demonstrate the physical compatibility and chemical stability of this compound with metoclopramide hydrochloride and palonosetron hydrochloride during simulated Y-site administration. []
Q7: Are there alternative bases to traditional suppository bases for this compound formulations?
A7: Research suggests Irvingia gabonensis seed fat extract (dika fat) shows promise as a suppository base, exhibiting favorable physicochemical properties compared to cocoa butter, macrogol, and beeswax. []
Q8: Does the available research discuss the catalytic properties of this compound?
A8: The provided research papers primarily focus on the pharmaceutical applications of this compound, and do not delve into its catalytic properties.
Q9: Is there any information available on the computational chemistry studies related to this compound?
A9: The provided papers primarily focus on experimental analysis and do not include computational studies on this compound.
Q10: Does the research explore the structure-activity relationship of this compound and its derivatives?
A10: The provided research primarily focuses on this compound itself and does not delve into the SAR of its derivatives.
Q11: How does light exposure impact the stability of this compound?
A11: Studies show that this compound is susceptible to photodegradation. Exposure to UV and fluorescent light significantly reduce its shelf-life. [, ]
Q12: What strategies are explored for improving the bioavailability of this compound?
A12: Researchers have investigated transdermal drug delivery systems, specifically patches and gels, as a means to enhance this compound bioavailability by bypassing first-pass metabolism. [, ]
Q13: What types of polymers have been investigated for use in this compound transdermal patches?
A13: Hydropropyl methylcellulose (HPMC) polymers, particularly HPMC E5, HPMC E50, and HPMC E15, have been explored as potential matrix-forming agents in this compound transdermal patches. []
Q14: Are there formulations of this compound that offer faster disintegration and dissolution?
A14: Research highlights the successful development of this compound orally disintegrating tablets, offering significantly faster disintegration and dissolution compared to conventional tablets. []
Q15: Does the research discuss SHE regulations specific to this compound?
A15: The research papers primarily focus on analytical methods, formulations, and efficacy, and do not delve into specific SHE regulations related to this compound.
Q16: What is the bioavailability of this compound when administered orally?
A16: Despite having high permeability, the absolute oral bioavailability of this compound is only around 25% due to significant first-pass metabolism in the liver. [, ]
Q17: Has the bioequivalence of different this compound formulations been investigated?
A17: Yes, a human study compared the pharmacokinetic profiles of this compound suppositories (polyethylene glycol and cocoa butter-white wax based) and oral syrup, demonstrating bioequivalence between the syrup and polyethylene glycol suppositories. []
Q18: Are there any animal studies on the use of this compound for local anesthesia?
A18: While not specifically mentioned in the provided abstracts, one study mentions that the topical anesthetic value of this compound has been recognized and utilized for some time. []
Q19: Has this compound been investigated for its potential to reduce agitation in children during traumatic ocular examinations?
A19: Yes, a clinical trial found that administering this compound cough syrup to children before traumatic ocular examinations significantly reduced agitation levels compared to a placebo group. []
Q20: What is the effectiveness of combining this compound with cinepazide maleate in treating acute vertigo?
A20: Clinical studies indicate that this combination therapy demonstrates significant efficacy in managing acute vertigo, leading to faster symptom relief and improved quality of life compared to cinepazide maleate alone. [, ]
Q21: Does the research address the development of resistance to this compound?
A21: The provided research primarily focuses on analytical methods, formulations, and immediate effects, and does not delve into the development of resistance to this compound.
Q22: What are the potential risks associated with improper administration of this compound?
A22: While not extensively discussed in these abstracts, one study mentions that improper dilution or rapid administration of this compound can cause irreversible tissue damage, especially in cases of perivascular extravasation or unintentional intraarterial injection. []
Q23: What toxicological studies have been conducted on this compound?
A23: A comprehensive study by the National Toxicology Program (NTP) investigated the toxicology and carcinogenicity of this compound in rats and mice through long-term oral administration. []
Q24: What were the findings of the NTP study on the potential carcinogenicity of this compound?
A24: The NTP study found no evidence of carcinogenic activity in either rats or mice receiving this compound at the tested doses and durations. []
Q25: Are there efforts to develop targeted delivery systems for this compound?
A25: One study explored mucoadhesive microspheres of this compound for intranasal delivery, aiming to bypass first-pass metabolism and enhance its therapeutic efficacy for hypercholesterolemia. []
Q26: Does the research explore any biomarkers related to this compound's efficacy or safety?
A26: The provided research focuses on analytical methods, formulations, and clinical applications, and does not explore biomarkers associated with this compound.
Q27: What analytical techniques are commonly used to quantify this compound?
A27: Several methods are employed for quantifying this compound, including:
- High-Performance Liquid Chromatography (HPLC): Widely used for both single and multi-component analysis in various matrices, including pharmaceuticals and biological samples. [, , , , , ]
- Gas Liquid Chromatography (GLC): Employed with an electrolytic conductivity detector for separating and quantifying this compound in pharmaceutical formulations. [, ]
- Spectrophotometry: Utilized for quantifying this compound based on its characteristic absorption spectra after specific chemical reactions. [, , , , , ]
- Flame Emission Spectrophotometry: Employed for quantifying this compound after its reaction with potassium dichromate, which enhances potassium emission intensity. []
- Resonance Light Scattering Technique: Offers high sensitivity in quantifying this compound by measuring the enhanced light scattering of a dye (Eosin B) in its presence. []
- Chemiluminescence Detection: Used in flow injection analysis, where the chemiluminescent reaction between this compound and cerium (IV) enables its detection. []
- Nephelometric Titration: A highly accurate method based on the formation of a this compound-tetraphenylboron colloid, the turbidity of which changes during titration with sodium tetraphenylboron. []
- Anodic Stripping Voltammetry: Involves pre-concentrating this compound on the surface of a modified electrode before stripping it off, generating a current proportional to its concentration. []
Q28: Does the research discuss the environmental impact or degradation pathways of this compound?
A28: The provided research primarily focuses on the pharmaceutical aspects and analytical techniques related to this compound and doesn't include information about its environmental impact or degradation.
Q29: What parameters are typically considered when validating analytical methods for this compound?
A30: Analytical methods employed for this compound quantification undergo rigorous validation, ensuring accuracy, precision (repeatability and reproducibility), linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. [, , , , , , , , , , , , , , , , , , ] These parameters ensure the method's suitability for its intended purpose.
Q30: How is the quality of this compound raw material and finished products ensured?
A31: Quality control measures involve adherence to strict pharmacopoeial standards and guidelines. Various tests are conducted throughout the manufacturing process to ensure the identity, purity, potency, and stability of this compound raw material and finished products. [, , , ]
Q31: Does this compound elicit any significant immunological responses?
A31: The provided research primarily focuses on this compound's pharmacological properties, analytical techniques, and formulations, without specific details on its potential to induce immunological responses.
Q32: Does the research provide insights into this compound's interactions with drug transporters or metabolizing enzymes?
A33: While the research acknowledges the significant first-pass metabolism of this compound, it doesn't delve into specific interactions with drug transporters or detail the enzymes involved in its metabolism. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.